molecular formula C11H10O4 B1619933 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one CAS No. 72433-26-2

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B1619933
CAS No.: 72433-26-2
M. Wt: 206.19 g/mol
InChI Key: VWIUIZNOOWXYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. Factors such as reactivity, selectivity, and the mechanism of the reaction would be considered .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic techniques might be used to further characterize the compound .

Scientific Research Applications

Antibacterial Effects

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one and its derivatives have been studied for their antibacterial properties. For instance, Behrami and Dobroshi (2019) synthesized new derivatives of this compound and evaluated their antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds demonstrated significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Electrochemical Properties

The electrochemical reduction of similar compounds, such as 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, has been explored. Mubarak and Peters (2008) conducted a study using cyclic voltammetry, revealing insights into the reductive cleavage of carbon-bromine bonds in these compounds (Mubarak & Peters, 2008).

Antimicrobial and Anti-Inflammatory Effects

Compounds derived from this compound have shown antimicrobial and anti-inflammatory effects. For example, Liu et al. (2008) isolated a compound from Belamcanda chinensis, an isoflavone with a similar structure, which exhibited antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

Synthesis and Catalytic Applications

The synthesis and catalytic applications of this compound have also been explored. Alonzi et al. (2014) studied novel polystyrene-supported catalysts using derivatives of 4-hydroxy-2H-chromen-2-one for the synthesis of Warfarin and its analogs (Alonzi et al., 2014).

Antioxidant Properties

Marino, Russo, and Galano (2016) researched the antioxidant properties of 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one, a compound similar to this compound. They found that these compounds exhibit significant radical-scavenging capacity against hydroperoxyl radicals (Marino et al., 2016).

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine its mechanism of action. This could involve in vitro and in vivo studies, and possibly the use of computational models .

Safety and Hazards

Safety data sheets and toxicological studies would provide information on the compound’s potential hazards, safe handling procedures, and first aid measures .

Properties

IUPAC Name

4-(hydroxymethyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIUIZNOOWXYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346120
Record name 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72433-26-2
Record name 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 2
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 3
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.